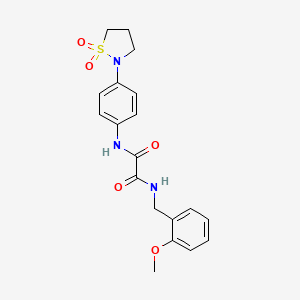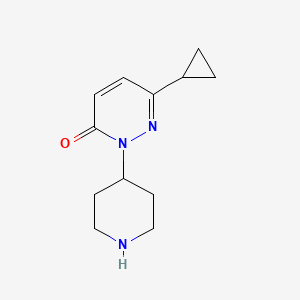![molecular formula C19H19N7O2S B2362391 2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide CAS No. 2320685-40-1](/img/structure/B2362391.png)
2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a white solid . It is a benzoxazole derivative, which is a class of compounds known for their wide spectrum of pharmacological activities .
Synthesis Analysis
The compound can be synthesized from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines are key intermediates in their synthesis .Molecular Structure Analysis
The compound’s molecular structure can be analyzed using various spectroscopic techniques. For instance, its FTIR spectrum shows peaks at 3361 (N–H str.), 3109 (C–H str., triazole ring), 2951 (C–H str., aliphatic), 1643 (C=O sym. str., amide), 1517, 1423 (C=C str., aromatic ring), cm −1 . Its 1H NMR and 13C NMR spectra provide further details about its structure .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . Its molecular weight can be calculated from its high-resolution mass spectrometry (HRMS) data, with m/z calculated for C25H21N5OS2 [M+H]+: 472.1221 .Applications De Recherche Scientifique
Antibacterial and Antibiofilm Activity
The compound has been synthesized and evaluated for its in vitro antibacterial activity against G+ve strains . It showed significant activity against B. subtilis, which is two times higher than that of ciprofloxacin . Additionally, it has been found to be an effective inhibitor of biofilm growth .
Anti-Inflammatory Agents
Benzoxazole derivatives, including the compound , have been synthesized and evaluated for their in vitro anti-inflammatory efficacy . They have shown good efficacy in membrane stabilization and proteinase inhibitory methods .
Anticancer Agents
Benzoxazole derivatives have been reported to serve as a powerful anticancer agent . They have been used in drug discovery programs for their potential anticancer properties .
Antiviral Agents
Benzoxazole derivatives have been reported to have antiviral properties . They have been used in the development of antiviral drugs .
Anti-Parkinsonian Agents
Benzoxazole derivatives have been reported to have anti-parkinsonian properties . They have been used in the development of drugs for the treatment of Parkinson’s disease .
Antioxidant Agents
Benzoxazole derivatives have been reported to have antioxidant properties . They have been used in the development of drugs with antioxidant properties .
Anti-Hypertensive Agents
Benzoxazole derivatives have been reported to have anti-hypertensive properties . They have been used in the development of drugs for the treatment of hypertension .
Anti-Alzheimer’s Agents
Benzoxazole derivatives have been reported to have anti-Alzheimer’s properties . They have been used in the development of drugs for the treatment of Alzheimer’s disease .
Orientations Futures
Mécanisme D'action
Target of Action
Similar benzoxazole and benzothiazole compounds have been found to interact with various biological receptors . They have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .
Mode of Action
Benzoxazole and benzothiazole compounds, which share a similar structure, have been found to exhibit various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .
Biochemical Pathways
Similar compounds have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have a broad range of molecular and cellular effects .
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S/c1-12-21-22-16-7-8-17(23-26(12)16)25-9-13(10-25)24(2)18(27)11-29-19-20-14-5-3-4-6-15(14)28-19/h3-8,13H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTWGKCBGLYSSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2362312.png)
![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)

![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)
![3,3-Dimethyl-[1,4]dioxan-2-one](/img/structure/B2362321.png)

![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362326.png)
![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2362327.png)

